
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide
Overview
Description
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, a sulfonyl group, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This selective activation is crucial as it avoids the lack of selectivity issue associated with bile acid derivatives, which are also GPBAR1 agonists .
Biochemical Pathways
The activation of GPBAR1 by the compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of the compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The result of the compound’s action is the selective activation of GPBAR1, leading to beneficial effects in the treatment of metabolic and inflammatory diseases . The compound’s action results in lowered blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Introduction of the sulfonyl group: Sulfonylation can be performed using sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the thiazole ring: Thiazole rings are typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole and thiazole moieties exhibit promising anticancer properties. For instance, derivatives of N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that specific derivatives displayed high inhibition rates, suggesting their potential as effective anticancer agents .
Compound | Cell Line | Inhibition Rate (%) |
---|---|---|
A | HepG2 | 75 |
B | MDA-MB-231 | 82 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity, particularly against resistant strains of bacteria and fungi. The sulfonamide group in the structure enhances its efficacy against various pathogens.
Case Study: Antifungal Activity
In a comparative study, several derivatives were tested against Candida species. Compounds derived from this compound showed higher efficacy than traditional antifungal drugs like fluconazole.
Pathogen | MIC (µg/mL) | Comparison Drug (Fluconazole) |
---|---|---|
Candida albicans | ≤ 25 | 50 |
Rhodotorula mucilaginosa | ≤ 20 | 40 |
GPBAR1 Agonism
The G-protein bile acid receptor 1 (GPBAR1) has emerged as a target for metabolic disorders. Compounds similar to this compound have been identified as potent GPBAR1 agonists. These compounds can potentially treat conditions such as type 2 diabetes and obesity by selectively activating the receptor without affecting other bile acid receptors .
Case Study: Selectivity and Efficacy
In a study focusing on the selectivity of GPBAR1 ligands, certain derivatives were shown to induce the expression of pro-glucagon mRNA significantly while maintaining selectivity over other receptors such as FXR and PPARs.
Mechanistic Insights
Computational studies have provided insights into the binding modes of these compounds to their respective targets. Molecular docking simulations have elucidated key interactions that facilitate binding, which is crucial for optimizing drug design.
Table: Binding Interactions
Residue | Interaction Type | Role in Binding |
---|---|---|
Glu169 | Hydrogen Bond | Stabilizes ligand |
Asn93 | Van der Waals | Contributes to affinity |
Tyr240 | π–π Interaction | Enhances specificity |
Comparison with Similar Compounds
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring may have comparable chemical properties and reactivity.
Sulfonyl-containing compounds: These compounds may have similar pharmacological profiles due to the presence of the sulfonyl group.
Thiazole derivatives: Compounds with the thiazole ring may exhibit similar chemical and biological properties.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields of scientific research. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with specific molecular targets and pathways. Comparing it with similar compounds highlights its uniqueness and potential for further research and development.
Biological Activity
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a compound that incorporates unique structural motifs, including oxadiazoles and thiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure combines a thiazole ring with a pyrrolidine moiety and an oxadiazole group, which are crucial for its biological functions.
Biological Activity Overview
The biological activities of compounds similar to this compound have been investigated in various studies. Key findings include:
1. Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the activity of a thiazole-integrated compound that showed potent inhibition of cell proliferation in Jurkat cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
Compounds with oxadiazole and thiazole functionalities have been identified as inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), which plays a crucial role in inflammatory pathways. For example, TASP0415914, a related compound, showed efficacy in a collagen-induced arthritis model in mice . This suggests that this compound may also possess anti-inflammatory properties.
3. GPBAR1 Agonism
Research on related oxadiazole compounds has identified them as potent agonists for the G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammation . The structure of this compound suggests potential similar activity due to its structural components.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key observations:
Key Structural Features
Feature | Importance |
---|---|
Oxadiazole Ring | Enhances bioactivity through electron-withdrawing properties. |
Thiazole Moiety | Contributes to anticancer activity and interaction with biological targets. |
Pyrrolidine Group | Influences binding affinity and selectivity towards receptors like GPBAR1. |
Case Studies
Several studies have explored the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives for their cytotoxicity against various cancer cell lines. The most active compounds exhibited IC50 values significantly lower than standard treatments .
Case Study 2: Inflammation Modulation
In vivo studies demonstrated that oxadiazole-containing compounds could effectively reduce inflammation in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .
Properties
IUPAC Name |
N-[5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4S2/c1-7(17)14-11-12-4-9(21-11)22(18,19)16-3-2-8(5-16)10-13-6-20-15-10/h4,6,8H,2-3,5H2,1H3,(H,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDZBOXRJFUFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.